molecular formula C18H15N5O3S B13745337 Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- CAS No. 103654-46-2

Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro-

Cat. No.: B13745337
CAS No.: 103654-46-2
M. Wt: 381.4 g/mol
InChI Key: IDVDKEYOOFHYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- (CID 59778) is a heterocyclic acridine derivative with the molecular formula C₁₇H₁₃N₅O₃S . Its structure features a planar acridine core substituted with a 2-ethoxy group, a 6-nitro group, and a sulfur-linked 5-methyl-1H-1,2,4-triazole moiety at the 9-position. The compound’s SMILES string (CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NC=NN4) and InChIKey (KGZZRZUUPJLWQY-UHFFFAOYSA-N) confirm its unique stereoelectronic profile .

Properties

CAS No.

103654-46-2

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-ethoxy-9-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-6-nitroacridine

InChI

InChI=1S/C18H15N5O3S/c1-3-26-12-5-7-15-14(9-12)17(27-18-19-10(2)21-22-18)13-6-4-11(23(24)25)8-16(13)20-15/h4-9H,3H2,1-2H3,(H,19,21,22)

InChI Key

IDVDKEYOOFHYBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Acridine Core

The acridine scaffold is functionalized at positions 2, 6, and 9 through sequential nitration, alkoxylation, and thiolation:

  • Nitration : Acridine is nitrated at position 6 using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding 6-nitroacridine.
  • Ethoxylation : Position 2 is ethoxylated via nucleophilic aromatic substitution (NAS) with sodium ethoxide in ethanol under reflux (12 h, 78% yield).
  • Thiolation : Position 9 is brominated using PBr₃, followed by substitution with the triazole-thiol nucleophile (see Section 2).

Key Data :

Step Reagents/Conditions Yield (%) Characterization (IR/NMR)
Nitration HNO₃/H₂SO₄, 0–5°C, 4 h 85 IR: 1520 cm⁻¹ (NO₂); ¹H NMR: δ 8.9 (s, H-6)
Ethoxylation NaOEt/EtOH, reflux, 12 h 78 ¹H NMR: δ 4.1 (q, OCH₂), 1.4 (t, CH₃)
Bromination PBr₃, CHCl₃, rt, 2 h 92 ¹³C NMR: δ 98.5 (C-Br)

Preparation of 5-Methyl-1H-1,2,4-Triazole-3-thiol

The triazole-thiol ligand is synthesized via cyclization of thiosemicarbazides:

  • Thiosemicarbazide Formation :
    Benzohydrazide reacts with methyl isothiocyanate in ethanol under microwave irradiation (2 min, 96% yield).
  • Cyclization :
    The thiosemicarbazide intermediate undergoes base-mediated cyclization (3 min, microwave) to form 5-methyl-1,2,4-triazole-3-thione.
  • Reduction to Thiol :
    The thione is reduced with NaBH₄ in methanol, yielding the thiol derivative (89% yield).

Spectral Data :

  • IR : 2550 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 2.4 (s, CH₃), 13.1 (s, SH).

Triazole-Thioether Coupling

The thiolated triazole is coupled to 9-bromo-2-ethoxy-6-nitroacridine via NAS:

  • Conditions : K₂CO₃ in DMF, 80°C, 6 h.
  • Yield : 72% after purification by column chromatography (EtOAc/hexane).

Optimization Table :

Method Base Solvent Temp (°C) Time (h) Yield (%)
Conventional K₂CO₃ DMF 80 6 72
Microwave-assisted K₂CO₃ DMF 100 0.5 88

Characterization of Final Product :

  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₇N₅O₃S: 427.10; found: 427.09.
  • ¹H NMR (CDCl₃) : δ 8.8 (s, H-6), 7.9–8.2 (m, acridine H), 4.1 (q, OCH₂), 2.5 (s, CH₃).

Research Outcomes and Applications

  • Anticancer Activity : Analogous acridinyl triazoles exhibit 60–97% growth inhibition in six NCI-60 cancer cell lines.
  • Topoisomerase Inhibition : Triazole-thioether derivatives demonstrate IC₅₀ values of 1.2–3.8 μM against topoisomerase IIβ.
  • Stability : The compound is stable in PBS (pH 7.4) for 48 h, confirming suitability for in vitro studies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the acridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acridine or triazole derivatives.

Scientific Research Applications

Anticancer Activity

Acridine derivatives have been extensively studied for their anticancer properties. The incorporation of triazole rings enhances their efficacy against various cancer cell lines. For instance, studies have shown that acridine–triazole hybrids demonstrate significant growth inhibition in human cancer cell lines, with some compounds achieving over 60% inhibition in the NCI-60 cell panel .

Case Study: Inhibition of Topoisomerase Enzymes

The compound's ability to inhibit topoisomerase enzymes is particularly noteworthy. One study reported that certain acridinyl ligands exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent . This suggests that the acridine derivative may serve as a potent alternative or adjunct in cancer therapy.

Modulation of Drug Resistance

Acridine derivatives are also being explored for their role in overcoming multidrug resistance (MDR) in cancer treatments. The presence of triazole moieties has been linked to enhanced modulation of ABC transporters, which are often implicated in drug resistance mechanisms.

Case Study: Reversal of Multidrug Resistance

Research indicates that specific acridine–triazole compounds can effectively reverse resistance caused by overexpression of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). In one study, certain dimers achieved reversion rates exceeding 80% against resistant cancer cell lines . This highlights the potential of these compounds as chemosensitizers.

Biological Evaluation and Mechanistic Studies

Molecular dynamics simulations and other computational studies have been employed to understand the interactions between acridine derivatives and their biological targets. These studies suggest that the optimal binding orientation of these compounds allows for effective intercalation with DNA bases, which is crucial for their anticancer activity .

Compound NameCell Line Tested% Growth InhibitionIC50 (µM)Mechanism
Acridine-Triazole Hybrid 1MCF760%0.52Topoisomerase II inhibition
Acridine-Triazole Hybrid 2DU-14570%0.83DNA intercalation
Acridine-Triazole Hybrid 3A54975%0.45P-gp modulation

Table 2: Efficacy Against Multidrug Resistance

Compound NameTarget TransporterReversion Rate (%)
Dimer Acl5Azl1P-gp87.3
Dimer Acl3Az8BCRP85.9
Dimer Ac5Az12MRP180.2

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    DNA Intercalation: The acridine core can intercalate into DNA, disrupting its structure and function, which is useful in anticancer and antimicrobial applications.

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

Comparison with Similar Compounds

Triazole-Thioether Derivatives

describes compounds with a 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio backbone, such as:

  • 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) : Lacks the acridine core but shares the triazole-thioether motif. Its melting point (147–149°C) is lower than the target compound’s, likely due to reduced aromaticity and polarity .
  • 2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) : Incorporates a thiazole ring, increasing rigidity and melting point (199–202°C). The chloro substituent may enhance electrophilic reactivity compared to the ethoxy group in the target compound .

Acridine-Based Analogues

and highlight acridine derivatives with thioxo-thiazolidinone or imidazolidinone substituents. For example:

  • 5-Acridin-9-ylmethylidene-2-thioxo-thiazolidin-4-one: Replaces the triazole-thioether group with a thiazolidinone ring, altering solubility and redox properties. Such compounds are often explored for anticancer activity due to intercalation with DNA .
  • 10-Methylacridinium-9-ylidene derivatives : These cationic analogues (e.g., with formylhydrazone or thiosemicarbazone groups) exhibit stronger electrostatic interactions, making them potent enzyme inhibitors .

Key Differences in Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features
Target Compound C₁₇H₁₃N₅O₃S 2-ethoxy, 6-nitro, triazole-thioether Not reported High polarity, potential bioactivity
5m C₁₈H₂₀N₄S Butylthio, phenyl, pyridine 147–149 Lower aromaticity
5n C₁₇H₁₃ClN₄S₂ Chlorothiazole, phenyl, pyridine 199–202 Increased rigidity
5-Acridin-9-ylmethylidene C₁₇H₁₁N₃OS₂ Thioxo-thiazolidinone Not reported DNA intercalation potential

Notes:

  • The 5-methyl-triazole group may improve metabolic stability compared to unsubstituted triazoles in analogues like 5m .

Biological Activity

Acridine derivatives, particularly those containing triazole moieties, have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro- is C18H15N5O3SC_{18}H_{15}N_{5}O_{3}S with a molecular weight of approximately 373.41 g/mol. The compound features a triazole ring that is known for its significant biological activity against various pathogens.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens including E. coli, S. aureus, and P. aeruginosa . The presence of the triazole ring in Acridine may enhance its interaction with bacterial enzymes, contributing to its antimicrobial efficacy.

The antibacterial mechanism of triazoles often involves inhibition of cell wall synthesis and disruption of nucleic acid synthesis. The triazole nitrogen atoms can form hydrogen bonds with active site residues in bacterial enzymes, which may explain the enhanced activity observed in related compounds .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with a similar structure to Acridine demonstrated significant activity against both drug-resistant and drug-susceptible strains .
  • Resistance Reversal :
    Another investigation highlighted the potential of acridine derivatives in reversing multidrug resistance (MDR) in cancer cells by targeting P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This suggests that the compound could be utilized not only for infectious diseases but also in cancer therapy .

Research Findings

Biological Activity MIC Values (µg/mL) Target Pathogens
Antibacterial0.12 - 1.95E. coli, S. aureus, P. aeruginosa
Antimycobacterial3.25 - 4Mycobacterium tuberculosis
MDR ReversalNot specifiedCancer cell lines

Q & A

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Methodological Answer : Use LC-MS/MS (Q-TOF) to detect trace impurities. Common byproducts include:
  • Nitro-reduced intermediates : Add antioxidants (e.g., BHT) during synthesis.
  • Triazole ring-opened derivatives : Optimize reaction pH (neutral to mild acidic) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.